![molecular formula C10H13NO4S B2699224 2-[(Propylsulfonyl)amino]benzoic Acid CAS No. 926211-35-0](/img/structure/B2699224.png)

2-[(Propylsulfonyl)amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

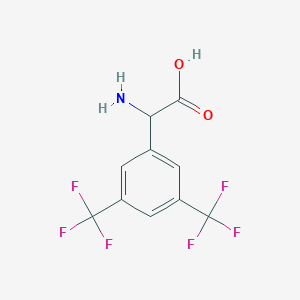

“2-[(Propylsulfonyl)amino]benzoic Acid” is also known as “2-(propane-1-sulfonamido)benzoic acid”. It has a molecular weight of 243.28 and its IUPAC name is 2-[(propylsulfonyl)amino]benzoic acid .

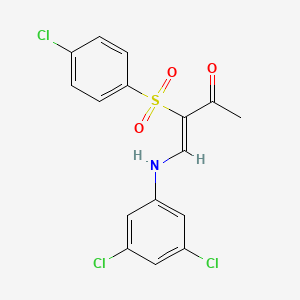

Molecular Structure Analysis

The molecular structure of “2-[(Propylsulfonyl)amino]benzoic Acid” can be represented by the InChI code: 1S/C10H13NO4S/c1-2-7-16(14,15)11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . A study on 2-amino benzoic acid derivatives indicated that multi-target models were effective in describing the antimicrobial activity as well as the effect of structural parameters viz. LUMO, 3 χ v and W on antimicrobial activity .

Physical And Chemical Properties Analysis

“2-[(Propylsulfonyl)amino]benzoic Acid” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

2-[(Propylsulfonyl)amino]benzoic acid, as part of the broader class of sulfonylamino benzoic acids, may contribute to the understanding of antioxidant capacity assays such as the ABTS/PP decolorization assay. This assay, which measures antioxidant capacity, involves two principal reaction pathways: coupling adduct formation with ABTS•+ and oxidation without coupling. The role of compounds like 2-[(Propylsulfonyl)amino]benzoic acid in these pathways can elucidate the specificity and relevance of oxidation products in antioxidant capacity, contributing to the assessment and comparison of antioxidants in various systems (Ilyasov et al., 2020).

Degradation Pathways of Nitisinone

The study of nitisinone, a compound related to 2-[(Propylsulfonyl)amino]benzoic acid by virtue of its sulfonylamino benzoic acid structure, highlights the importance of understanding the stability and degradation pathways of such compounds. Nitisinone's degradation under various conditions has been mapped, revealing stable degradation products that could inform the stability and environmental fate of related compounds, including 2-[(Propylsulfonyl)amino]benzoic acid (Barchańska et al., 2019).

Regulation of Gut Functions

Benzoic acid derivatives, including 2-[(Propylsulfonyl)amino]benzoic acid, might play a role in regulating gut functions. Studies on benzoic acid have shown its ability to improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. These findings suggest that 2-[(Propylsulfonyl)amino]benzoic acid and similar compounds could be explored for their potential to enhance gut health (Mao et al., 2019).

Sultone-Based Pharmacological Potential

The exploration of sultones, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, for their synthetic and pharmacological potential highlights a pathway for the development of new molecular systems with attractive pharmacological properties. By extension, the study of 2-[(Propylsulfonyl)amino]benzoic acid in similar contexts could unveil novel therapeutic agents, showcasing the versatility and potential of sulfonylamino benzoic acids in drug development (Hryhoriv et al., 2021).

Safety and Hazards

Future Directions

A review on the biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives suggests that green, environmentally friendly, and sustainable biosynthesis methods are gradually being favored by researchers . This could potentially apply to “2-[(Propylsulfonyl)amino]benzoic Acid” as well.

Mechanism of Action

Target of Action

Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .

Mode of Action

It’s worth noting that aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

It can be inferred from similar compounds that it may affect the folic acid synthesis pathway .

Result of Action

Similar compounds such as aminosalicylic acid have been found to have bacteriostatic effects against mycobacterium tuberculosis .

properties

IUPAC Name |

2-(propylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXKFOGSUASBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propane-1-sulfonamido)benzoic acid | |

CAS RN |

926211-35-0 |

Source

|

| Record name | 2-(propane-1-sulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)

![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)

![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B2699154.png)

![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2-(2-chlorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2699156.png)

![4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699159.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)